REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([O:11][CH3:12])=[C:9]([F:13])[C:8]([F:14])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:17])=O>>[F:1][C:2]1[C:10]([O:11][CH3:12])=[C:9]([F:13])[C:8]([F:14])=[CH:7][C:3]=1[C:4]([Cl:17])=[O:5]
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Name
|
|
Quantity
|
154 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1OC)F)F
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride is removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)Cl)C=C(C(=C1OC)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |